S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate
Description
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is a thiocarbamate derivative characterized by a dimethylcarbamothioate group (-SC(=O)N(CH₃)₂) linked to a butyl chain terminating in a 4-hydroxyphenoxy moiety. The 4-hydroxyphenoxy group may confer unique reactivity or hydrogen-bonding capabilities compared to other substituents (e.g., methoxy, bromo, or acetyl groups) observed in similar compounds.
Properties
CAS No. |
103614-74-0 |
|---|---|
Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
S-[4-(4-hydroxyphenoxy)butyl] N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C13H19NO3S/c1-14(2)13(16)18-10-4-3-9-17-12-7-5-11(15)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3 |
InChI Key |
ZIMKJZYUIGEGCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)SCCCCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Hydroxyphenoxy)butyl Halides
The alkyl halide intermediate is synthesized from 4-(4-hydroxyphenoxy)butanol using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). For example:
$$
\text{4-(4-Hydroxyphenoxy)butanol} + \text{SOCl}2 \rightarrow \text{4-(4-Hydroxyphenoxy)butyl chloride} + \text{HCl} + \text{SO}2
$$
Conditions : Reaction proceeds under anhydrous conditions at 0–25°C for 2–4 hours.
Thiocarbamate Formation
The alkyl chloride reacts with sodium dimethylcarbamothioate (NaS(C=O)N(CH₃)₂) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF):
$$
\text{4-(4-Hydroxyphenoxy)butyl chloride} + \text{NaS(C=O)N(CH₃)₂} \rightarrow \text{S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate} + \text{NaCl}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–88% | |
| Temperature | 60–80°C | |
| Reaction Time | 5–20 hours | |
| Base | Sodium carbonate (Na₂CO₃) |
Thiol-Acylation Approach
Thiol Intermediate Preparation
4-(4-Hydroxyphenoxy)butanethiol is synthesized via nucleophilic substitution of the alkyl halide with thiourea, followed by alkaline hydrolysis:
$$
\text{4-(4-Hydroxyphenoxy)butyl chloride} + \text{NH}2\text{CSNH}2 \rightarrow \text{Isothiouronium salt} \xrightarrow{\text{NaOH}} \text{4-(4-Hydroxyphenoxy)butanethiol}
$$
Conditions : Hydrolysis at 70–90°C for 1–2 hours.
Acylation with Dimethylcarbamoyl Chloride
The thiol reacts with dimethylcarbamoyl chloride ((CH₃)₂NC(=O)Cl) under basic conditions:
$$
\text{4-(4-Hydroxyphenoxy)butanethiol} + (\text{CH}3)2\text{NC(=O)Cl} \xrightarrow{\text{Base}} \text{this compound}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–92% | |
| Solvent | Ethanol, THF | |
| Base | Triethylamine (Et₃N) |
Phase-Transfer Catalyzed Thiocarbamation
Direct Reaction with Dimethylthiocarbamoyl Chloride
In a two-phase system (water/organic solvent), 4-(4-hydroxyphenoxy)butanol reacts with dimethylthiocarbamoyl chloride ((CH₃)₂NC(=S)Cl) under phase-transfer catalysis (e.g., tetrabutylammonium bromide):
$$
\text{4-(4-Hydroxyphenoxy)butanol} + (\text{CH}3)2\text{NC(=S)Cl} \xrightarrow{\text{PTC}} \text{this compound} + \text{HCl}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–75% | |
| Catalyst | Tetrabutylammonium bromide | |
| Temperature | 20–40°C |
Comparative Analysis of Methods
Efficiency and Practicality
- Nucleophilic Substitution : High yields (75–88%) but requires anhydrous conditions and specialized reagents (e.g., NaS(C=O)N(CH₃)₂).
- Thiol-Acylation : Robust and scalable (80–92% yield), though thiol intermediates are sensitive to oxidation.
- Phase-Transfer Catalysis : Mild conditions but moderate yields (65–75%).
Chemical Reactions Analysis
Types of Reactions
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamothioate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted carbamothioates.
Scientific Research Applications
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and physicochemical differences between S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate and related dimethylcarbamothioate derivatives from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Structural Variations: The target compound features a flexible butyl chain with a polar 4-hydroxyphenoxy group, contrasting with rigid aromatic systems in other derivatives (e.g., bromo-methoxyphenyl or acetylated phenyl groups). This may enhance solubility in polar solvents compared to highly lipophilic analogs like the bromo-methoxy derivative . Compounds with acetylated phenyl groups (e.g., entries 3–4 in Table 1) exhibit higher molecular weights (~345 g/mol) due to extended aromatic substituents, whereas the target compound’s aliphatic chain results in a lower molecular weight (~269 g/mol) .
Synthetic Yields: Newman-Kwart rearrangements for acetylated phenyl derivatives (e.g., entry 3) achieve high yields (89–92%), suggesting robustness for aryl systems.
Thermal Properties :
- The bromo-methoxy derivative (entry 2) has a lower melting point (70°C) compared to acetylated analogs (160–161°C), likely due to reduced crystallinity from bulky bromine and methoxy groups. The target compound’s melting point is unreported but may fall between these values due to its mixed aliphatic-aromatic structure .
The target’s hydroxyphenoxy group may similarly interact with biological targets, though further studies are needed .
Biological Activity
S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of thio-carbamates, characterized by the presence of both sulfur and carbamate functional groups. Its structure can be represented as follows:
- Chemical Formula : CHNOS
This compound contains a hydroxyphenyl group that may contribute to its biological activities through various biochemical pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cholinesterases : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission. For example, derivatives of thio-carbamates have been found to exhibit varying degrees of inhibition against these enzymes, with some showing selectivity towards BChE over AChE .
- Antioxidant Activity : The presence of phenolic groups in the structure may confer antioxidant properties, potentially reducing oxidative stress in biological systems. This is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Compounds in this class have been associated with modulation of inflammatory pathways. By influencing cytokine production and signaling pathways such as NF-kB, these compounds may help mitigate inflammation-related diseases.
In Vitro Studies
Several studies have investigated the cytotoxic effects and enzyme inhibition properties of this compound:
- Cytotoxicity Assays : Research has indicated that certain derivatives exhibit mild cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy. The selectivity index calculated for these compounds indicates a favorable therapeutic window compared to normal cells .
- Enzyme Inhibition : A study reported that thio-carbamate derivatives showed strong inhibition against cholinesterases, with IC50 values ranging from 38.98 µM for AChE to lower values for BChE, indicating their potential as therapeutic agents for neurodegenerative diseases .
Case Studies
- Neuroprotective Effects : In a model involving preweanling rats exposed to N-methyl carbamates, it was observed that specific structural modifications could lead to reduced neurotoxicity while maintaining cholinesterase inhibition. This suggests a pathway for developing safer neuroprotective drugs based on the thio-carbamate structure .
- Anticancer Activity : A recent study highlighted the potential anticancer properties of compounds similar to this compound, where it was demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, thus offering a dual benefit in cancer treatment strategies .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are established for S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate, and how do reaction conditions influence yield?
A multi-step synthesis involving nucleophilic substitution and carbamothioate formation is commonly employed. Critical parameters include:
- Temperature control : Excess heat during thioesterification can lead to hydrolysis of the carbamothioate group.
- Solvent selection : Polar aprotic solvents (e.g., DCM) improve intermediate stability .
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like unreacted 4-hydroxyphenoxybutanol . Example protocol: Reaction of 4-(4-hydroxyphenoxy)butyl bromide with dimethylcarbamothioate in the presence of a base (e.g., K₂CO₃), yielding ~90% purity after optimization .
Q. Which analytical techniques are validated for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred. Key considerations:
- Mobile phase : Methanol/buffer mixtures (e.g., sodium acetate and 1-octanesulfonate at pH 4.6) enhance peak resolution .
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from soil or biological samples.
- Validation : Linearity (R² > 0.995) and LOQ (1 ng/mL) must be established to meet regulatory standards .
Q. What physicochemical properties govern the environmental persistence of this compound?
- Solubility : 8.45 mg/mL in water at 25°C, with higher solubility in ethanol and DMSO .
- Stability : Hydrolysis at pH > 8.0 degrades the carbamothioate moiety, forming dimethylamine and 4-(4-hydroxyphenoxy)butanethiol .
- LogP : ~3.2 (estimated), indicating moderate soil adsorption and potential bioaccumulation .
Advanced Research Questions
Q. How do structural modifications of the carbamothioate group affect pesticidal activity and non-target organism selectivity?
Comparative studies show:
- Electron-withdrawing substituents (e.g., chlorine) on the phenyl ring enhance acetylcholinesterase inhibition but reduce selectivity .
- Alkyl chain length : Extension beyond four carbons decreases bioavailability due to steric hindrance . Advanced approach: Molecular docking simulations can predict interactions with insect vs. mammalian enzymes to guide structural optimization .
Q. What are the dominant degradation pathways of this compound in aerobic vs. anaerobic environments?
- Aerobic soils : Microbial oxidation produces 4-hydroxyphenoxybutanol sulfonic acid, which is further mineralized to CO₂ .
- Anaerobic water : Reductive cleavage of the thioester bond generates dimethylcarbamate and butylphenol derivatives, with half-lives < 30 days . Methodological note: Use LC-QTOF-MS to identify transient metabolites and isotope labeling to track degradation kinetics .
Q. How can discrepancies in reported bioactivity data across studies be systematically addressed?
Common sources of variability include:
- Bioassay conditions : Variations in pH, temperature, or microbial activity in soil alter compound bioavailability .
- Sample purity : Impurities from incomplete synthesis (e.g., residual bromide) may confound results . Resolution strategy:
- Standardize test protocols (e.g., OECD guidelines for ecotoxicity).
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition vs. whole-organism toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
